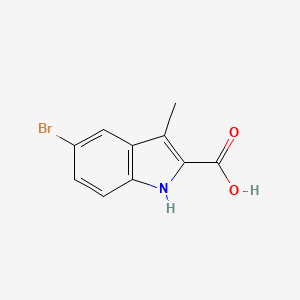

5-bromo-3-methyl-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMRTSLYUVLHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358993 | |

| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70070-32-5 | |

| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of indole derivatives, 5-bromo-3-methyl-1H-indole-2-carboxylic acid stands out as a versatile building block for drug discovery and development. The strategic placement of the bromine atom at the 5-position provides a valuable handle for further functionalization via cross-coupling reactions, while the methyl and carboxylic acid groups at the 3- and 2-positions, respectively, offer additional points for molecular elaboration and influence the compound's electronic properties and binding interactions. This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the potential applications of this important heterocyclic compound, tailored for researchers and scientists in the field of drug development.

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. While complete experimental spectroscopic data is not widely published, the expected characteristics can be inferred from its constituent parts and closely related analogues.

Table 1: Physicochemical Properties [2][3]

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| CAS Number | 70070-32-5 |

| Appearance | Expected to be an off-white to light yellow solid |

| IUPAC Name | This compound |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the indole ring (approx. 7.0-8.0 ppm), a singlet for the N-H proton (broad, >10 ppm), a singlet for the C3-methyl group (approx. 2.3 ppm), and a very broad singlet for the carboxylic acid proton (>12 ppm). The aromatic signals will be influenced by the bromine at C5. Based on the analogue 5-bromo-3-methyl-1H-indole, we expect signals around 7.7 ppm (d, H4), 7.3 ppm (dd, H6), and 7.2 ppm (d, H7).[4] |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (>165 ppm), aromatic carbons of the indole ring (approx. 110-140 ppm), and the methyl carbon (approx. 10 ppm). For the analogue 5-bromo-3-methyl-1H-indole, key shifts are observed at 135.0, 130.2, 124.8, 123.0, 121.6, 112.5, and 111.6 ppm for the indole core carbons.[4] |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1710 cm⁻¹ for a hydrogen-bonded dimer), C-H aromatic stretches (>3000 cm⁻¹), and N-H stretch (approx. 3400 cm⁻¹).[5][6] |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Rational Synthesis Design: A Three-Step Approach

The synthesis of this compound is most logically achieved through a convergent three-step sequence, commencing with the renowned Japp-Klingemann reaction, followed by the powerful Fischer indole synthesis, and culminating in ester hydrolysis. This pathway is selected for its reliability, use of readily available starting materials, and its versatility in generating substituted indoles.

Caption: Overall synthetic workflow for the target compound.

Step 1: Japp-Klingemann Reaction for Hydrazone Synthesis

Causality: The Japp-Klingemann reaction is an exemplary method for synthesizing arylhydrazones from β-ketoesters and aryl diazonium salts.[2] It provides a direct route to the crucial hydrazone intermediate required for the subsequent Fischer indole synthesis, avoiding the often-problematic direct handling of substituted hydrazines. The reaction proceeds by diazotization of an aniline, followed by coupling with the enolate of a β-ketoester, which then undergoes a deacylation to yield the stable hydrazone.

Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate

-

Diazotization of 4-Bromoaniline:

-

In a beaker, dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution. This solution should be used immediately in the next step.

-

-

Coupling Reaction:

-

In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.

-

Cool this solution to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution to the ethyl 2-methylacetoacetate solution. A colored precipitate should form.

-

Maintain the temperature below 5°C throughout the addition.

-

-

Work-up and Isolation:

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated crude hydrazone by filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.

-

Step 2: Fischer Indole Synthesis for Indole Core Formation

Causality: The Fischer indole synthesis is a classic and robust acid-catalyzed reaction that transforms arylhydrazones into indoles.[7] The mechanism involves tautomerization of the hydrazone to an enamine, followed by a[8][8]-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the aromatic indole ring.[7] The choice of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial to drive the reaction, especially for moderately reactive hydrazones.

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

-

Reaction Setup:

-

Place the synthesized ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate (1.0 eq) into a round-bottom flask.

-

Carefully add polyphosphoric acid (PPA) (10 eq by weight) or a similar strong acid catalyst (e.g., Eaton's reagent) to the flask. The mixture will become viscous.

-

-

Cyclization:

-

Heat the reaction mixture to 80-100°C with efficient mechanical stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting hydrazone is consumed (typically 1-3 hours).[9]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until effervescence ceases and the pH is neutral.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate by silica gel column chromatography.

-

Step 3: Saponification to the Carboxylic Acid

Causality: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester to the desired carboxylic acid. The use of a strong base like sodium hydroxide in a mixed aqueous-alcoholic solvent system ensures complete conversion. Subsequent acidification protonates the carboxylate salt, precipitating the final product.

Experimental Protocol: Synthesis of this compound

-

Hydrolysis:

-

Dissolve the purified ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting ester (typically 1-2 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly add cold 1M hydrochloric acid with stirring to adjust the pH to approximately 3-4.

-

The final product will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield this compound.

-

Applications in Drug Discovery

5-Bromoindole derivatives are privileged structures in medicinal chemistry. The bromine atom not only serves as a synthetic handle but can also act as a key pharmacophoric element, forming halogen bonds with protein targets. Derivatives of the closely related 5-bromoindole-2-carboxylic acid have been investigated as:

-

Inhibitors of Matrix Metalloproteinase-13 (MMP-13): For the potential treatment of arthritic diseases.[10]

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: A target for cancer immunotherapy.[10]

-

Factor Xa Inhibitors: For the development of anticoagulant therapies.[10]

-

Tubulin Polymerization Inhibitors: As potential anticancer agents.[10]

The specific substitution pattern of this compound makes it an ideal starting point for generating libraries of compounds to screen against these and other important biological targets.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis, achievable through a robust and well-understood Japp-Klingemann/Fischer indole synthesis sequence, provides access to a versatile scaffold. The strategic placement of functional groups allows for diverse chemical modifications, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics. This guide provides the foundational chemical knowledge and detailed synthetic protocols to empower researchers in their exploration of this promising molecule.

References

- BenchChem. (2025). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate synthesis.

- BenchChem. (n.d.). (E)-ETHYL 2-(2-(4-BROMOPHENYL)HYDRAZONO)PROPANOATE.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid.

- ChemicalBook. (n.d.). This compound synthesis.

- Al-Ostoot, F. H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).

- Abdel-Wahab, B. F., et al. (2016).

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

- PubChem. (n.d.). Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate.

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- PubChem. (n.d.). methyl 5-bromo-1H-indole-2-carboxylate.

- Guidechem. (n.d.). (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate 16382-11-9 wiki.

- Pelcman, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc.

- National Center for Biotechnology Information. (2016).

- ChemicalBook. (n.d.). This compound.

- SpectraBase. (n.d.). 5-bromoindole-2-carboxylic acid - Optional[FTIR] - Spectrum.

- BLDpharm. (n.d.). 1082572-35-7|5-Bromo-2-methyl-1H-indole-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid 98%.

- PubChem. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.

- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs.

- El-Sayed, N. N. E., et al. (2020).

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

- BLDpharm. (n.d.). 1082193-05-2|5-Bromo-3-formyl-1H-indole-2-carboxylic acid.

- ChemicalBook. (n.d.). 5-Bromoindole(10075-50-0) IR Spectrum.

- Soares, A. R. M., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Chemistry Proceedings.

- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.

- Sigma-Aldrich. (n.d.). Ethyl 5-bromoindole-2-carboxylate 95%.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- J&K Scientific. (n.d.). Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 70070-32-5 [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (E)-ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 1082193-05-2|5-Bromo-3-formyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to numerous natural products and clinically approved pharmaceuticals.[1] The strategic introduction of a bromine atom at the 5-position and a methyl group at the 3-position, as seen in this compound, provides a versatile intermediate for drug discovery. The bromine atom serves as a crucial handle for synthetic modifications via cross-coupling reactions, while the methyl and carboxylic acid moieties allow for fine-tuning of steric, electronic, and solubility properties to optimize target engagement.[2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and explaining the causality behind critical experimental choices.

Introduction: The Significance of the 5-Bromo-Indole Scaffold

Indole derivatives are of paramount interest to the pharmaceutical industry due to their wide spectrum of biological activities. The 5-bromo-indole scaffold, in particular, is a prominent feature in the design of novel therapeutics, especially in oncology.[1] Many derivatives have been developed as potent kinase inhibitors, leveraging the indole core's ability to mimic the purine structure of ATP and bind to the enzyme's active site.[1] This scaffold is a key component in inhibitors of Epidermal Growth Factor Receptor (EGFR) and molecules targeting the RAF-MEK-ERK signaling pathway.[1] Furthermore, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as tubulin polymerization inhibitors for cancer therapy, inhibitors of MMP-13 for treating arthritis, and as potential antimicrobial agents.[1] The title compound, this compound, is therefore a high-value building block for creating libraries of bioactive molecules.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule suggests a disconnection strategy that hinges on the formation of the indole ring, a classic challenge in heterocyclic chemistry. The most powerful and adaptable method for constructing such a polysubstituted indole is the Fischer Indole Synthesis .[3] This approach requires a suitably substituted phenylhydrazone as the key precursor.

This precursor, an arylhydrazone of a pyruvate derivative, can be efficiently prepared via the Japp-Klingemann reaction .[4] This strategy is advantageous as it allows for the convergent assembly of the molecule from two readily available fragments: a diazonium salt derived from 4-bromoaniline and a β-ketoester.

The overall synthetic workflow is conceptualized as follows:

Caption: Retrosynthetic approach to the target indole.

This two-stage, one-pot or sequential approach is selected for its reliability, high yields, and the accessibility of the starting materials.

Mechanistic Deep Dive

Stage 1: The Japp-Klingemann Reaction

The synthesis commences with the formation of the key hydrazone intermediate. The Japp-Klingemann reaction is ideal for this transformation, converting a β-ketoester and an aryl diazonium salt into a hydrazone.[5][6]

Mechanism:

-

Diazotization: 4-bromoaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to generate the 4-bromobenzenediazonium salt. This electrophilic species is crucial for the subsequent coupling step.

-

Enolate Formation: The β-ketoester, ethyl 2-methyl-3-oxobutanoate, is deprotonated by a base (e.g., sodium ethoxide or sodium acetate) to form a nucleophilic enolate.

-

Azo Coupling: The enolate attacks the diazonium salt to form an unstable azo compound.

-

Hydrolytic Cleavage: Under the aqueous reaction conditions, the acetyl group is cleaved via hydrolysis. This is the key advantage of the Japp-Klingemann reaction, as it controllably removes one of the keto groups, leading directly to the desired hydrazone of an α-ketoester.[7]

Caption: Key steps of the Japp-Klingemann reaction.

Stage 2: The Fischer Indole Synthesis

With the hydrazone in hand, the indole ring system is constructed via the acid-catalyzed Fischer indole synthesis.[3][8] This reaction is a thermal cyclization that involves a remarkable[2][2]-sigmatropic rearrangement.[3]

Mechanism:

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is essential to enable the subsequent sigmatropic rearrangement.

-

[2][2]-Sigmatropic Rearrangement: After protonation of the enamine nitrogen, a concerted pericyclic rearrangement occurs, forming a new C-C bond and breaking the N-N bond. This is the rate-determining and signature step of the reaction.

-

Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring.

-

Elimination: The final step involves the acid-catalyzed elimination of ammonia from the cyclic aminal, which generates the double bond and results in the formation of the stable, aromatic indole ring.[8]

Caption: Key steps of the Fischer indole synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles.[4][8] All work should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Bromoaniline | 172.03 | 50.0 | 8.60 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 55.0 | 3.80 g |

| Concentrated HCl (~37%) | 36.46 | - | ~15 mL |

| Ethyl 2-methyl-3-oxobutanoate | 144.17 | 50.0 | 7.21 g (7.0 mL) |

| Sodium Acetate (NaOAc) | 82.03 | 150 | 12.3 g |

| Ethanol (EtOH) | 46.07 | - | ~250 mL |

| Polyphosphoric Acid (PPA) | - | - | ~50 g |

| Sodium Hydroxide (NaOH) | 40.00 | ~125 | 5.0 g |

| Diethyl Ether | - | - | For extraction |

| Saturated Sodium Bicarbonate (aq) | - | - | For washing |

| Brine | - | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-((2-(4-bromophenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

-

Diazotization: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromoaniline (8.60 g, 50.0 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL). Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (3.80 g, 55.0 mmol) in water (15 mL) dropwise, ensuring the internal temperature remains below 5 °C. Stir for an additional 20 minutes at 0 °C. The resulting clear solution of the diazonium salt is used immediately in the next step.

-

Coupling: In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxobutanoate (7.21 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in ethanol (150 mL). Cool this solution to 0-5 °C in an ice bath.

-

Add the cold diazonium salt solution from Step 2 to the β-ketoester solution slowly over 30 minutes with vigorous stirring. A yellow-orange precipitate should form.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the intermediate hydrazone.

Part B: Synthesis of this compound (Fischer Cyclization and Hydrolysis)

-

Cyclization: Place the dried hydrazone from Part A into a 250 mL round-bottom flask. Add polyphosphoric acid (~50 g) and heat the mixture to 100-110 °C with stirring for 1-2 hours. Monitor the reaction by TLC until the starting hydrazone is consumed. Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively promoting the cyclization and elimination steps of the Fischer synthesis.[3]

-

Work-up: Carefully pour the hot, viscous reaction mixture onto crushed ice (~200 g) with stirring. A solid precipitate will form.

-

Collect the crude solid ester by vacuum filtration and wash with water until the filtrate is neutral.

-

Hydrolysis: Transfer the crude solid (ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate) to a round-bottom flask containing a solution of sodium hydroxide (5.0 g, 125 mmol) in a 1:1 mixture of ethanol and water (100 mL).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (~100 mL) and filter to remove any insoluble impurities.

-

Cool the clear filtrate in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate of the final product will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Product Characterization Data

| Property | Expected Value |

| IUPAC Name | This compound[9] |

| Molecular Formula | C₁₀H₈BrNO₂[9] |

| Molecular Weight | 254.08 g/mol [9] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 70070-32-5[9] |

| Expected Yield | 60-75% (overall) |

| ¹H NMR | Expect signals for aromatic protons (3H), NH proton (1H, broad), and methyl protons (3H, singlet). The chemical shifts will be influenced by the substituent pattern. |

| ¹³C NMR | Expect signals for 10 distinct carbons, including the carboxylic acid carbonyl, aromatic/heterocyclic carbons, and the methyl carbon. |

Conclusion

This guide outlines a robust and scientifically grounded pathway for the . By employing a sequential Japp-Klingemann and Fischer indole synthesis strategy, this valuable medicinal chemistry intermediate can be prepared efficiently from common starting materials. The causality-driven explanations for procedural choices and mechanistic insights provided herein are intended to empower researchers in the successful execution and potential adaptation of this synthesis for their drug discovery programs.

References

- The Versatile Scaffold: Applications of 5-Bromo-3-methyl-1H-indole in Medicinal Chemistry and Drug Design. (2025). Benchchem.

- 5-Bromoindole-2-carboxylic acid 98. Sigma-Aldrich.

- A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. (2025). Benchchem.

- Fischer indole synthesis. Wikipedia. [Link]

- Japp–Klingemann reaction. Wikipedia. [Link]

- The Japp-Klingemann Reaction.

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. [Link]

- The Japp-Klingemann Reaction. Organic Reactions. [Link]

- Japp-Klingemann reaction. chemeurope.com. [Link]

- This compound. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Japp-Klingemann_reaction [chemeurope.com]

- 7. organicreactions.org [organicreactions.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 5-bromo-3-methyl-1H-indole-2-carboxylic acid: A Core Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its formal nomenclature, structural features, and key physicochemical properties. A detailed, mechanistically-grounded synthetic protocol is presented, offering field-proven insights into its preparation. The document further explores the compound's strategic importance as a molecular scaffold, referencing authoritative literature to highlight its application in the development of targeted therapeutic agents, including enzyme inhibitors. This guide is intended for scientists and professionals seeking a deep technical understanding of this versatile indole derivative.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to all scientific discourse. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

These identifiers are crucial for database searches and regulatory submissions. The structure is characterized by a bicyclic indole core, substituted at key positions that dictate its chemical reactivity and biological activity. The bromine atom at position 5, a methyl group at position 3, and a carboxylic acid at position 2 are the defining features.

Caption: Chemical structure of this compound.

Structural Identifiers:

-

SMILES: CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O.[1]

-

InChI: InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14).[1]

Physicochemical Properties

A summary of the key computed and experimental properties is essential for experimental design, including solubility testing and analytical method development.

| Property | Value | Source |

| Molecular Weight | 254.08 g/mol | [1][2] |

| Exact Mass | 252.97384 Da | [1] |

| CAS Number | 70070-32-5 | [1][2] |

| Form | Typically a powder | |

| Storage Temperature | -20°C is recommended for long-term stability | [3] |

Synthesis and Mechanistic Insights

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. While multiple routes exist, a common and reliable strategy involves the Fischer indole synthesis to create the core, followed by functional group manipulations. A plausible and efficient pathway to the target molecule begins with the synthesis of the corresponding ethyl ester, which is subsequently hydrolyzed.

Workflow: Synthesis via Fischer Indolization and Hydrolysis

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

-

Rationale: The Fischer indole synthesis is a robust acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and an aldehyde or ketone. Here, (4-bromophenyl)hydrazine provides the benzene portion and the nitrogen atom, while ethyl 2-methylacetoacetate provides the atoms for the pyrrole ring, including the C2-ester and C3-methyl groups.

-

Procedure:

-

To a stirred solution of (4-bromophenyl)hydrazine hydrochloride in ethanol, add ethyl 2-methylacetoacetate.

-

Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The crude ester product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

-

Step 2: Hydrolysis to this compound

-

Rationale: Saponification is a classic method to convert an ester to a carboxylic acid. A strong base (NaOH) attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid. This method is highly effective for indole esters.[4]

-

Procedure:

-

Dissolve the synthesized ethyl ester from Step 1 in a mixture of methanol and water.[4]

-

Add an excess of sodium hydroxide (NaOH) pellets or a concentrated aqueous solution.

-

Heat the mixture to reflux for approximately 1-2 hours until the ester is fully consumed (monitor by TLC).[4]

-

Cool the reaction vessel to approximately 40°C.[4]

-

Slowly add a 10% hydrochloric acid (HCl) solution to the stirred mixture until the pH reaches 3-4.[4]

-

The target carboxylic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the final product. Purity can be assessed by HPLC.[4]

-

Applications in Medicinal Chemistry and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific substitutions on this compound make it a highly valuable and versatile building block for creating libraries of potential therapeutic agents.

-

Enzyme Inhibition: The parent compound, 5-bromoindole-2-carboxylic acid, has been instrumental as a starting material for the synthesis of potent enzyme inhibitors. Derivatives have been developed as:

-

Matrix Metalloproteinase-13 (MMP-13) Inhibitors: For the potential treatment of arthritic diseases.

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: A target in cancer immunotherapy.

-

Factor Xa Inhibitors: For anticoagulant therapies.

-

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Novel derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[5][6]

-

VEGFR-2 Tyrosine Kinase Inhibitors: Hydrazone derivatives have been developed as anti-angiogenic agents for cancer therapy.[7]

-

-

Structural Rationale for Activity:

-

Indole Core: Provides a rigid, planar scaffold that can engage in hydrophobic and π-stacking interactions within protein binding pockets. The indole NH group is an effective hydrogen bond donor.

-

Carboxylic Acid (C2): This group is a key interaction point, acting as both a hydrogen bond donor and acceptor. It often mimics the binding of natural substrates and can form critical salt bridges with basic residues (e.g., lysine, arginine) in an active site.

-

Methyl Group (C3): The methyl group provides steric bulk and can probe small hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.

-

Bromine Atom (C5): The bromine atom is a particularly strategic substituent. It is a lipophilic group that can increase membrane permeability. Furthermore, it serves as a synthetic handle for further chemical modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse analogues to explore structure-activity relationships (SAR).[8]

-

Spectroscopic Data and Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra are proprietary or unpublished, the expected spectroscopic features can be predicted.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, a singlet for the N-H proton (often broad), a singlet for the C3-methyl group, and a very broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR would display signals for the ten distinct carbon atoms, including the carbonyl carbon of the carboxylic acid at a downfield chemical shift (~160-170 ppm) and the carbons of the indole core.

-

Mass Spectrometry (MS): ESI-MS would show a molecular ion peak corresponding to the exact mass, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3300-3400 cm⁻¹).

Conclusion

This compound is more than a simple chemical; it is a strategically designed molecular tool. Its confirmed structure and well-defined properties, combined with a reliable synthetic pathway, make it readily accessible for research. Its true value lies in its proven utility as a core scaffold in drug discovery, enabling the development of potent and selective inhibitors for critical disease targets. The strategic placement of its functional groups provides a blueprint for rational drug design, making it a compound of enduring interest for researchers aiming to translate chemical synthesis into therapeutic innovation.

References

- PubChem. This compound | C10H8BrNO2 | CID 930306.

- PubChem. methyl 5-bromo-1H-indole-2-carboxylate | C10H8BrNO2 | CID 914343.

- PubChem. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137.

- PubChem. 5-Bromo-1-methyl-1H-indole-3-carboxylic acid | C10H8BrNO2 | CID 11032413.

- PubChem. Methyl 5-bromo-1H-indole-3-carboxylate | C10H8BrNO2 | CID 285091.

- Pessôa, B. S., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- El-Damasy, A. K., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- El-Damasy, A. K., et al. (2022).

- El-Damasy, A. K., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- Dar'in, D., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.

Sources

- 1. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 70070-32-5 [m.chemicalbook.com]

- 3. goldbio.com [goldbio.com]

- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Scaffold and the Impact of Strategic Substitution

An In-Depth Technical Guide to the Biological Activity of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid and Its Analogs

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" for its presence in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a diverse range of biological targets. Strategic modification of the indole ring is a proven method for modulating pharmacological activity. The introduction of a bromine atom, particularly at the 5-position, can significantly enhance therapeutic potential by altering lipophilicity, metabolic stability, and binding affinity.[1][2] This guide provides a comprehensive exploration of the predicted biological activities of this compound. While direct experimental data for this specific molecule is limited, this document synthesizes findings from closely related 5-bromoindole analogs to construct a predictive pharmacological profile, offering a valuable resource for researchers and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physicochemical properties is crucial for predicting its behavior in biological systems.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[3] |

| Molecular Weight | 254.08 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 70070-32-5 | ChemicalBook[4] |

| Appearance | White to off-white solid (Predicted) | BenchChem[2] |

| Solubility | Insoluble in water (Predicted) | BenchChem[2] |

Anticipated Biological Activities and Therapeutic Potential

The introduction of a 5-bromo substituent is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.[2] Based on extensive research into its close analogs, this compound is predicted to exhibit a range of significant biological activities.

Anticancer Activity: A Multi-faceted Approach

Derivatives of 5-bromoindole have emerged as a promising class of anticancer agents, demonstrating efficacy against various human cancer cell lines.[5] The mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth.

A. Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[5] Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[6][7] Molecular docking studies and in vitro assays have confirmed that these compounds can bind to the ATP-binding site of the EGFR tyrosine kinase domain.[6][7] This inhibition blocks downstream signaling, leading to cell cycle arrest and the induction of apoptosis.[5][6][7]

B. Disruption of Mitotic Spindle

Certain indole derivatives have been reported to act as anticancer drugs by disrupting the mitotic spindle, a critical cellular structure for cell division.[6][7] This mechanism prevents cancer cell proliferation, expansion, and invasion.[5][7]

Quantitative Data: In Vitro Anticancer Activity of 5-Bromoindole Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Compound 3a | HepG2 (Liver) | 14.3 | [8] |

| Compound 3a | A549 (Lung) | > 50 | [7] |

| Compound 3a | MCF-7 (Breast) | > 50 | [7] |

| Compound 23p † | HepG2 (Liver) | 2.36 | [9] |

| Compound 23p † | A549 (Lung) | 2.89 | [9] |

| Compound 7d ‡ | MCF-7 (Breast) | 2.93 | [10] |

| Sunitinib | HepG2 (Liver) | 31.59 | [9] |

| Doxorubicin | MCF-7 (Breast) | 0.46 | [10] |

| 5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole‐2‐carbohydrazide derivative | |||

| † (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide | |||

| ‡ 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative |

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the 5-bromoindole derivative (typically from a stock solution in DMSO, ensuring the final DMSO concentration is below 0.5%).[2] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad-Spectrum Potential

The 5-bromoindole scaffold is a key feature in the design of novel antimicrobial agents.[1] Derivatives have shown promising activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.

Ten 5-bromoindole-2-carboxamides were synthesized and evaluated for antibacterial activity, with several compounds exhibiting high activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values as low as 0.35–1.25 μg/mL.[11] Furthermore, 5-bromo-substituted indole-polyamine conjugates have demonstrated broad-spectrum activity, particularly against Staphylococcus aureus and Acinetobacter baumannii (MIC ≤ 0.28 µM).[12] These conjugates may act by disrupting the bacterial membrane.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Antiviral Activity: An Emerging Frontier

The indole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses, including HIV, Hepatitis C (HCV), and influenza.[5][13] Recently, a bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, exhibited a reliable antiviral effect against SARS-CoV-2 in vitro.[14][15] This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and showed a high selectivity index of 78.6.[14][16] The mechanisms for antiviral indole derivatives can vary, including acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV or inhibiting other critical stages of the viral life cycle.[5]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic inclusion of the 5-bromo substituent on the indole ring is a proven method for enhancing biological activity.[2] While direct experimental data for this specific compound remains scarce, the known anticancer, antimicrobial, and antiviral activities of its close analogs provide a strong rationale for its further investigation.

Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive in vitro screening against a diverse panel of cancer cell lines, bacterial and fungal strains, and viruses. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its design to develop potent and selective therapeutic agents for a range of human diseases.

References

- Al-Ostath, A., et al. (2023).

- ResearchGate. (n.d.). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]

- ResearchGate. (2023).

- PubChem. (n.d.). This compound. [Link]

- Liu, W., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(12), 2123. [Link]

- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- ResearchGate. (n.d.).

- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Tsyshkova, N. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Gabdullin, M. M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Pharmaceuticals (Basel), 16(4), 606. [Link]

- Ksenofontov, A. A., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15201. [Link]

- Pasan, A., et al. (2023).

- Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 305–313. [Link]

- Raju, G., et al. (2015).

- El-Damasy, A. K., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(14), 5364. [Link]

- Stankova, B., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H8BrNO2 | CID 930306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 70070-32-5 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators [mdpi.com]

- 13. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. actanaturae.ru [actanaturae.ru]

The Synthesis and Application of 5-bromo-3-methyl-1H-indole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The indole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and clinically approved drugs.[1] The strategic introduction of substituents, such as a bromine atom at the 5-position and a methyl group at the 3-position, creates the 5-bromo-3-methyl-1H-indole-2-carboxylic acid core—a highly versatile template for therapeutic agent development. The bromine atom not only modulates the electronic properties of the scaffold but also serves as a crucial synthetic handle for extensive diversification via modern cross-coupling reactions.[2] This guide provides an in-depth exploration of the synthesis of this core scaffold, key derivatization strategies, and its significant applications in modern drug discovery, with a focus on oncology and virology.

Core Synthesis: The Fischer Indole Synthesis

The most reliable and time-honored method for constructing the this compound scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[3][4] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.

Causality of Component Selection:

-

Arylhydrazine: To achieve the desired 5-bromo substitution, (4-bromophenyl)hydrazine is the logical starting material. Its aryl nitrogen (N1) is incorporated into the final indole ring, as confirmed by isotopic labeling studies.[4]

-

Carbonyl Partner: To install the C2-carboxylic acid and C3-methyl groups, an α-keto ester like ethyl 2-methylacetoacetate or a related pyruvate derivative is required. The reaction cyclizes to form the indole, which can then be hydrolyzed to the target carboxylic acid.

-

Acid Catalyst: The choice of catalyst is critical. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) or Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4][5] PPA is often favored for its high efficiency in promoting the key[6][6]-sigmatropic rearrangement and subsequent cyclization under anhydrous conditions, which minimizes side reactions.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-established mechanism involving hydrazone formation, tautomerization to an enamine, a decisive[6][6]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[3][7]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Derivatization Strategies: Unlocking Therapeutic Potential

The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Workflow for Scaffold Derivatization

Caption: Key derivatization pathways from the core scaffold.

Modifications at the Carboxylic Acid

The carboxylic acid is readily converted into esters and amides, which are common functional groups in active pharmaceutical ingredients.

-

Esterification: Treatment with an alcohol (e.g., methanol) under acidic conditions (e.g., HCl gas or POCl₃) yields the corresponding ester. This modification can improve cell permeability and oral bioavailability.[8][9]

-

Amide Coupling: This is one of the most frequent reactions in medicinal chemistry.[10] Using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) facilitates the formation of an amide bond with a wide variety of primary or secondary amines.[11][12] This approach allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Functionalization at the C5-Bromine

The bromine atom is an exceptionally valuable handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: This reaction is highly effective for forming new carbon-carbon bonds by coupling the bromoindole with an aryl or heteroaryl boronic acid.[2] This allows for the installation of diverse aromatic systems, which can engage in crucial π-stacking or hydrophobic interactions with biological targets.

Applications in Drug Discovery

Derivatives of this scaffold have shown significant promise in several therapeutic areas, most notably in oncology and virology. The indole core can mimic the purine structure of ATP, enabling compounds to act as competitive inhibitors at the ATP-binding sites of enzymes like kinases.[1]

Anticancer Agents: Kinase Inhibition

Many cancers are driven by the dysregulation of protein kinases. The 5-bromoindole scaffold has been successfully employed to develop potent inhibitors of key oncogenic kinases.

-

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small-cell lung cancer. Several studies have synthesized 5-bromo-1H-indole-2-carboxylic acid derivatives (e.g., carbothioamides, oxadiazoles, triazoles) and demonstrated their ability to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis in cancer cell lines.[13][14]

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels required for tumor growth. Hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been identified as potent inhibitors of VEGFR-2, with some compounds showing efficacy comparable to the standard drug Sorafenib.[15]

Table 1: Representative Anticancer Activity of 5-Bromoindole Derivatives

| Compound Type | Target Kinase | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Indole-carbothioamide (3a) | EGFR | HepG2 (Liver) | Not explicitly stated | [14] |

| Indole-carbothioamide (3a) | EGFR | A549 (Lung) | Not explicitly stated | [14] |

| Indole-carbothioamide (3a) | EGFR | MCF-7 (Breast) | Not explicitly stated | [14] |

| Indole Hydrazone (5BDBIC) | VEGFR-2 | HepG2 (Liver) | 14.3 | [7] |

| Substituted Indole-2-carboxamide (5j) | EGFR | Various | 0.085 (85 nM) | [16] |

| Substituted Indole-2-carboxamide (IVd) | EGFR | Various | 0.089 (89 nM) | [16] |

| Substituted Indole-2-carboxamide (IVe) | EGFR | Various | 0.093 (93 nM) | [16] |

| Nicotinamide-based Derivative (6) | VEGFR-2 | HCT-116 (Colon) | 9.3 | [10] |

| Nicotinamide-based Derivative (6) | VEGFR-2 | HepG-2 (Liver) | 7.8 | [10] |

| 1H-Indole Derivative (7) | VEGFR-2 | HCT-116 (Colon) | 11.52 | [15] |

| 1H-Indole Derivative (7) | VEGFR-2 | MCF-7 (Breast) | 12.93 | [15] |

Note: For compound 3a, the study confirmed potent activity and EGFR inhibition leading to apoptosis but did not report a specific IC₅₀ value in the abstract.[14]

Antiviral Agents

The indole scaffold is present in several approved antiviral drugs.[17] Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit broad-spectrum antiviral activity against both DNA and RNA viruses.

-

Influenza and Coxsackie B3 Virus: Studies have identified indole-2-carboxylate derivatives with potent inhibitory activity against Influenza A virus, with IC₅₀ values comparable to the drug Oseltamivir.[2] One derivative, compound 14f, showed an IC₅₀ of 7.53 µM against Influenza A.[2]

-

HIV-1 Integrase Inhibition: HIV-1 integrase is an essential enzyme for viral replication. Indole-2-carboxylic acid has been identified as a scaffold that can chelate the Mg²⁺ ions in the enzyme's active site. Optimized derivatives have shown marked inhibition of the integrase strand transfer process, with compound 17a demonstrating an IC₅₀ of 3.11 µM.[6][18]

-

SARS-CoV-2: While not the exact core structure, a closely related bromo-indole carboxylic acid derivative was found to inhibit the replication of the SARS-CoV-2 virus in vitro, highlighting the potential of this chemical class in combating emerging viral threats.[1]

Table 2: Representative Antiviral Activity of Indole-2-Carboxylic Acid Derivatives

| Compound Type | Viral Target | Reported IC₅₀ (µM) | Reference |

| Indole-2-carboxylate (14f) | Influenza A | 7.53 | [2] |

| Indole-2-carboxylate (8f) | Coxsackie B3 Virus | 7.18 | [2] |

| 5,6-dihydroxyindole-2-carboxylic acid | HIV-1 | 7.0 | [1] |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 | [6][18] |

Experimental Protocols

The following protocols are representative methodologies based on established procedures and principles. They should be adapted and optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate

This protocol adapts the Fischer indole synthesis for the target scaffold.

-

Hydrazone Formation (In situ): In a round-bottom flask, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. Add ethyl 2-methylacetoacetate (1.1 eq) to the suspension. Stir the mixture at room temperature for 1-2 hours. Formation of the hydrazone can be monitored by Thin-Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine). Alternatively, anhydrous zinc chloride (1.2 eq) can be used.[3]

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude ester by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.[11] Stir the mixture at room temperature for 16 hours or until TLC indicates complete consumption of the starting ester.

-

Acidification: Cool the mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the target carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 3: Amide Coupling to Form a Carboxamide Derivative

This protocol provides a general procedure for synthesizing an amide derivative.

-

Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or CH₂Cl₂. Cool the solution to 0 °C in an ice bath. Add EDC·HCl (2.0 eq), HOBt (1.2 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).[11] Stir the mixture for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 20-30 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with a saturated solution of NH₄Cl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide derivative by silica gel column chromatography.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly tractable starting point for the development of novel therapeutics. The robustness of the Fischer indole synthesis allows for reliable access to the core, while modern synthetic methodologies, particularly palladium-catalyzed cross-coupling and amide bond formation, provide a vast chemical space for exploration. Current research strongly supports its application in developing inhibitors for clinically relevant kinases like EGFR and VEGFR-2, as well as novel antiviral agents targeting enzymes such as HIV-1 integrase. Future efforts should focus on leveraging combinatorial approaches to build diverse libraries of these derivatives for high-throughput screening and on employing structure-based drug design to optimize interactions with specific biological targets, ultimately leading to the next generation of indole-based medicines.

References

- Peng, C., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. URL

- Shankar, R., et al. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 13(10), 1189-1221. URL

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. URL

- Peng, C., et al. (2014).

- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. URL

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-bromo-3-methyl-1H-indole: Method Validation and Performance Analysis. BenchChem. URL

- BenchChem. (2025). Application Notes and Protocols for the Fischer Indole Synthesis of 5-Bromoindole Analogs. BenchChem. URL

- Al-Ostath, A., et al. (n.d.). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.

- Al-Ostath, A., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. URL

- Various Authors. (n.d.). IC50 Values for Compounds in the EGFR Enzyme Assays.

- Abuelizz, H. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.

- Alanazi, A. M., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 957-975. URL

- Khan, I., et al. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter. URL

- Various Authors. (n.d.). Chemical structures and IC50 values of type-II inhibitors against VEGFR-2.

- Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press. URL

- Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.

- Marzouk, A. A., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. MDPI. URL

- Moghadam, F. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2579-2591. URL

- Various Authors. (n.d.). IC50 Values of VEGFR2 Kinase Activities of the Tested Compounds.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.

- Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives. Indo American Journal of Pharmaceutical Sciences. URL

- ChemicalBook. (n.d.). 5-Bromoindole-2-carboxylic acid methyl ester synthesis. ChemicalBook. URL

- Inventor, Y. (2007). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

- Various Authors. (n.d.).

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry. URL

- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. URL

- Various Authors. (n.d.). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids.

- PubChem. (n.d.). This compound. PubChem. URL

- Sigma-Aldrich. (n.d.). 5-Bromoindole-2-carboxylic acid. Sigma-Aldrich. URL

- Wang, G., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 89, 421-457. URL

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL

- Various Authors. (n.d.). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives.

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Bromoindole-2-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 9. iajps.com [iajps.com]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Fischer Indole Synthesis of 5-Bromo-3-Methyl-1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. This guide provides an in-depth technical overview of the Fischer indole synthesis, a venerable and highly adaptable method for the construction of the indole ring system. We will focus on the specific application of this reaction to the synthesis of 5-bromo-3-methyl-1H-indole-2-carboxylic acid, a valuable intermediate in drug discovery due to the synthetic versatility of its bromine and carboxylic acid functionalities. This document will elucidate the reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and outline the analytical characterization of the target compound.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

First described by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and widely utilized methods for preparing indoles for over a century.[1] The reaction's robustness and tolerance for a wide range of substituents have cemented its place in the synthetic chemist's toolbox. The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1] The indole products of this reaction are precursors to a multitude of natural products and synthetic drugs, including the triptan class of antimigraine medications.[1]

The target molecule of this guide, this compound, is a particularly useful building block. The bromine atom at the 5-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The carboxylic acid at the 2-position can be converted into a range of other functional groups or used for amide bond formation, while the methyl group at the 3-position can influence the molecule's steric and electronic properties.

The Reaction Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from (4-bromophenyl)hydrazine and a carbonyl compound, in this case, a pyruvate derivative. The subsequent acid-catalyzed intramolecular cyclization involves a[2][2]-sigmatropic rearrangement as the key bond-forming step.[1]

The accepted mechanism is as follows:

-

Hydrazone Formation: The reaction commences with the condensation of (4-bromophenyl)hydrazine with a pyruvate derivative (e.g., ethyl 2-oxobutanoate) to form the corresponding hydrazone.

-

Tautomerization to Ene-hydrazine: The hydrazone undergoes acid-catalyzed tautomerization to its enamine (or 'ene-hydrazine') isomer.

-

[2][2]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a C-C bond, leading to a di-imine intermediate.

-

Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group on the imine carbon forms a five-membered ring.

-

Elimination of Ammonia: The resulting aminoacetal intermediate eliminates a molecule of ammonia under acidic conditions to yield the final aromatic indole.[1]

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar indole-2-carboxylic acid syntheses.

3.1. Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| (4-Bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 622-88-8 | Light-sensitive solid |

| Ethyl 2-oxobutanoate | C₆H₁₀O₃ | 130.14 | 617-33-4 | Liquid |

| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | Viscous, corrosive liquid |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid |

| Saturated sodium bicarbonate solution | NaHCO₃ (aq) | 84.01 | 144-55-8 | Basic solution |

| Brine (Saturated NaCl solution) | NaCl (aq) | 58.44 | 7647-14-5 | Aqueous solution |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

| Silica gel for column chromatography | SiO₂ | 60.08 | 7631-86-9 | Stationary phase |

3.2. Step-by-Step Procedure

Step 1: In-situ Formation of the Hydrazone

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).

-

To this suspension, add ethyl 2-oxobutanoate (1.1 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours at room temperature. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

Step 2: Fischer Indole Cyclization

-

To the reaction mixture containing the hydrazone, carefully add polyphosphoric acid (PPA) (10 eq by weight) in portions. Caution: The addition of PPA is exothermic.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-100 °C in an oil bath.

-

Maintain this temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

Step 3: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.

Step 4: Saponification to the Carboxylic Acid

-

Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Critical Experimental Parameters and Mechanistic Insights

The success of the Fischer indole synthesis is highly dependent on several key parameters: